C.I. Fluorescent brightening agent 28

Catalog No.
S620721
CAS No.
4404-43-7
M.F
C40H44N12O10S2
M. Wt
917.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
C.I. Fluorescent brightening agent 28

CAS Number

4404-43-7

Product Name

C.I. Fluorescent brightening agent 28

IUPAC Name

5-[[4-anilino-6-[bis(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]-2-[2-[4-[[4-anilino-6-[bis(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]ethenyl]benzenesulfonic acid

Molecular Formula

C40H44N12O10S2

Molecular Weight

917.0 g/mol

InChI

InChI=1S/C40H44N12O10S2/c53-21-17-51(18-22-54)39-47-35(41-29-7-3-1-4-8-29)45-37(49-39)43-31-15-13-27(33(25-31)63(57,58)59)11-12-28-14-16-32(26-34(28)64(60,61)62)44-38-46-36(42-30-9-5-2-6-10-30)48-40(50-38)52(19-23-55)20-24-56/h1-16,25-26,53-56H,17-24H2,(H,57,58,59)(H,60,61,62)(H2,41,43,45,47,49)(H2,42,44,46,48,50)

InChI Key

CNGYZEMWVAWWOB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC2=NC(=NC(=N2)N(CCO)CCO)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=CC=C6)N(CCO)CCO)S(=O)(=O)O)S(=O)(=O)O

Synonyms

2,2'-stilbenedisulfonic acid, 4,4'-bis((4-anilino-6-(bis(2-hydroxyethyl)amino)-s-triazin-2-yl)amino)-, 4,4'-bis((4-anilino-6-(bis(2-hydroxyethyl)amino)-1,3,5-triazin-2-yl)amino)stilbene-2,2'-disulfonic acid, 4,4'-bis(2-anilino-4-(bis(hydroxyethyl)amino)-s-triazin-6-ylamino)-2,2'-stilbenedisulfonic acid, benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis(5-((4-(bis(2-hydroxyethyl)amino)-6-(phenylamino)-1,3,5-triazin-2-yl)amino)-, C.I. Fluorescent Brightening Agent 28, calcofluor white, calcofluor white M 2R, calcofluor white M2R, calcofluor white ST, ci fluorescent brightening agent 28, fluorescent brightener 28 free acid, Tinopal LPW

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=NC(=N2)N(CCO)CCO)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=CC=C6)N(CCO)CCO)S(=O)(=O)O)S(=O)(=O)O

Isomeric SMILES

C1=CC=C(C=C1)NC2=NC(=NC(=N2)N(CCO)CCO)NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=CC=C6)N(CCO)CCO)S(=O)(=O)O)S(=O)(=O)O

Staining of Fungi and Cell Walls

C.I. FB 28 is widely used as a fluorescent stain for fungi and other organisms with cell walls containing chitin or cellulose. It binds to these polysaccharides, causing them to emit a bright blue or green fluorescence when exposed to ultraviolet (UV) light [, ]. This property allows researchers to easily visualize and differentiate fungi from other microorganisms in a sample, making it a valuable tool in various fields, including:

  • Mycology: Studying the morphology and growth of fungi [].
  • Microbial Ecology: Identifying and quantifying fungal populations in environmental samples [].
  • Plant Pathology: Detecting fungal pathogens in plant tissues [].

Viability Staining

C.I. FB 28 can also be used as a viability stain to assess the membrane integrity of various cell types. Live cells with intact membranes generally exclude the stain, while compromised or dead cells allow C.I. FB 28 to enter, resulting in a fluorescent signal []. This application finds use in:

  • Cell Culture Studies: Evaluating cell viability and cytotoxicity of different treatments [].
  • Yeast Research: Assessing the viability of yeast cells during fermentation processes [].

Other Research Applications

C.I. FB 28 has been explored for various other research purposes, including:

  • Labeling biomolecules: Conjugating C.I. FB 28 with antibodies or other biomolecules for specific labeling and detection in various assays [].
  • Studying cellulose structure: Investigating the distribution and orientation of cellulose fibers in plant cell walls [].

C.I. Fluorescent Brightening Agent 28, also known as Calcofluor White M2R or Tinopal UNPA-GX, is a synthetic organic compound primarily utilized as a fluorescent whitening agent. It appears as a yellowish powder and exhibits a clear bluish fluorescence under ultraviolet light. The chemical formula for this compound is C40H42N12O10S2C_{40}H_{42}N_{12}O_{10}S_{2} with a molecular weight of approximately 916.99 g/mol. This compound is particularly effective in enhancing the brightness of cellulose and polyamide fabrics, making it valuable in the textile and paper industries .

FBA 28 exhibits fluorescence, a phenomenon where it absorbs ultraviolet light and emits visible blue light []. The specific mechanism of this fluorescence involves the electronic structure of the molecule. When FBA 28 absorbs UV light, electrons are excited to a higher energy state. When these electrons return to their ground state, they release energy in the form of light, which in this case is visible blue light [].

In the context of fungal staining, FBA 28 binds to the polysaccharides (cellulose and chitin) in the fungal cell wall through non-covalent interactions []. This binding brings the FBA 28 molecules in close proximity to each other, which can enhance the fluorescent properties through a phenomenon called aggregation-induced emission (AIE) [].

While detailed safety data is limited, FBA 28 should be handled with care following standard laboratory practices for unknown chemicals. It is recommended to wear gloves and protective eyewear when handling FBA 28 to avoid skin and eye contact.

Further Research

  • Detailed studies on the environmental fate and degradation of FBA 28 are warranted.
  • More research is needed to understand the potential cytotoxic effects of FBA 28 on mammalian cells.
Typical of fluorescent dyes. Its structure allows it to interact with UV light, resulting in the emission of visible light, which enhances the appearance of materials treated with it. The compound can react with cellulose and chitin, forming stable complexes that improve optical properties .

The primary reaction involves the formation of a complex between the dye and the substrate, which can be represented as follows:

Dye+SubstrateDye Substrate Complex\text{Dye}+\text{Substrate}\rightarrow \text{Dye Substrate Complex}

This interaction not only contributes to the brightening effect but also provides resistance to fading under light exposure.

C.I. Fluorescent Brightening Agent 28 has been studied for its biological activity, particularly its affinity for chitin and cellulose, which makes it useful in microbiological staining applications. It is commonly employed as a viability stain for fungi, allowing researchers to visualize fungal structures under fluorescence microscopy .

In terms of safety, studies indicate that while it may cause minor eye irritation, it does not exhibit significant skin sensitization or toxicity in standard assays . Long-term studies have shown no evidence of developmental toxicity or carcinogenicity, although some effects on body weight were noted in high-dose animal studies .

The synthesis of C.I. Fluorescent Brightening Agent 28 typically involves multi-step organic reactions that include sulfonation and amination processes. The general synthetic pathway can be outlined as follows:

  • Starting Materials: Begin with suitable aromatic compounds that can be sulfonated.
  • Sulfonation: Introduce sulfonic acid groups to form sulfonated intermediates.
  • Amination: React these intermediates with amines to introduce nitrogen functionalities.
  • Coupling: Finally, couple the resulting compounds to form the desired fluorescent brightener.

This method allows for modifications that can tailor the compound's properties for specific applications .

C.I. Fluorescent Brightening Agent 28 finds extensive applications across several industries:

  • Textiles: Used to enhance the whiteness and brightness of fabrics, especially cotton and polyamide.
  • Paper Industry: Employed as a whitening agent for paper products to improve visual appeal.
  • Detergents and Soaps: Incorporated into cleaning products to enhance their effectiveness by making surfaces appear cleaner.
  • Microbiology: Utilized as a stain for visualizing fungi and other microorganisms under fluorescence microscopy .

Interaction studies involving C.I. Fluorescent Brightening Agent 28 focus on its binding properties with various substrates such as cellulose and chitin. These studies reveal that the compound forms stable complexes that enhance fluorescence while providing durability against environmental factors like light and moisture .

Additionally, the compound's interactions with biological tissues have been explored to understand its staining mechanisms better, particularly how it binds to fungal cell walls.

C.I. Fluorescent Brightening Agent 28 shares structural similarities with several other fluorescent dyes. Here are some notable examples:

Compound NameChemical FormulaUnique Features
C.I. Fluorescent Brightener 9C40H42N12O10S2C_{40}H_{42}N_{12}O_{10}S_{2}Used primarily in plant tissue studies; similar staining properties .
Calcofluor White LRPC40H42N12O10S2C_{40}H_{42}N_{12}O_{10}S_{2}Used for staining chitin in fungal cell walls; closely related structurally .
Tinopal UNPA-GXC40H42N12O10S2C_{40}H_{42}N_{12}O_{10}S_{2}Commonly used in textile applications; similar optical properties .

Uniqueness

C.I. Fluorescent Brightening Agent 28 is unique due to its specific affinity for chitin and cellulose, making it particularly effective in microbiological applications compared to other brighteners that may not have such targeted interactions. Its ability to fluoresce under UV light while being safe for use in various industrial applications further distinguishes it from similar compounds.

C.I. Fluorescent Brightening Agent 28, designated with Chemical Abstracts Service number 4193-55-9, represents a significant member of the stilbene-based fluorescent brightener family [1] [4]. This synthetic organic compound exhibits a complex molecular architecture characterized by multiple functional groups that contribute to its optical brightening properties . The compound is formally known as Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[bis(2-hydroxyethyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, disodium salt [1] [6].

Molecular Structure and Composition

The molecular composition of C.I. Fluorescent Brightening Agent 28 demonstrates remarkable structural complexity with the empirical formula C40H44N12O10S2·2Na [2] [9]. The molecular weight varies between 916.98 and 960.95 grams per mole depending on the specific salt form and hydration state [4] [8]. This compound belongs to the Color Index system with the designation C.I. 40622 and European Community number 224-548-7 [2] [8].

PropertyValueAlternative Forms
Molecular FormulaC40H44N12O10S2·2NaC40H42N12Na2O10S2, C40H45N12NaO10S2
Molecular Weight960.95 g/molRange: 916.98-960.95 g/mol
CAS Number4193-55-9Primary identifier
Color IndexC.I. 40622C.I. Fluorescent Brightener 28
EINECS Number224-073-5EC 224-548-7

Stilbene Backbone Architecture

The fundamental structural foundation of C.I. Fluorescent Brightening Agent 28 consists of a trans-1,2-diphenylethylene stilbene backbone that provides the essential conjugated system responsible for the compound's fluorescent properties [12]. This stilbene core features a central ethylenic double bond connecting two benzene rings in a trans configuration, which is crucial for maintaining the optical activity of the molecule [29]. The stilbene backbone exhibits characteristic absorption in the ultraviolet region of the electromagnetic spectrum, typically between 340-370 nanometers, and subsequently re-emits this energy as visible blue light in the 420-470 nanometer range [29].

The rigid planar structure of the stilbene moiety contributes significantly to the compound's photophysical properties by facilitating efficient π-electron delocalization across the conjugated system . This delocalization enables the molecule to undergo electronic transitions that result in the characteristic fluorescence observed in C.I. Fluorescent Brightening Agent 28 . The trans geometry of the stilbene backbone is particularly important as it maintains the extended conjugation necessary for optimal fluorescent emission, whereas cis isomers typically exhibit reduced or eliminated fluorescent activity [29].

Triazine Ring Functionalities

The molecular architecture of C.I. Fluorescent Brightening Agent 28 incorporates two symmetrically positioned 1,3,5-triazine rings that serve multiple functional roles within the overall structure [1] [12]. These triazine heterocycles are substituted with bis(2-hydroxyethyl)amino groups and phenylamino groups, creating a complex substitution pattern that influences both the chemical and physical properties of the compound [6] . The triazine rings function as electron-withdrawing groups that modulate the electronic properties of the stilbene backbone while simultaneously providing sites for hydrogen bonding and intermolecular interactions [12].

The specific substitution pattern on each triazine ring includes one phenylamino group and one bis(2-hydroxyethyl)amino group, creating an asymmetric substitution that contributes to the compound's solubility characteristics [1] . The bis(2-hydroxyethyl)amino substituents introduce hydroxyl functionality that enhances water solubility and provides hydrogen bonding capabilities [6]. The phenylamino groups extend the conjugated system and contribute to the overall electronic delocalization throughout the molecule [12].

Sulfonate Group Characteristics

The sulfonate functionalities in C.I. Fluorescent Brightening Agent 28 are positioned at the 2,2'-positions of the stilbene backbone, providing essential water solubility and ionic character to the molecule [1] [6]. These sulfonic acid groups exist primarily in their sodium salt form under normal conditions, contributing to the compound's classification as a disodium salt [4] [9]. The sulfonate groups exhibit strong electron-withdrawing character, which influences the electronic distribution throughout the conjugated system and affects the compound's spectroscopic properties [8].

The positioning of the sulfonate groups adjacent to the central stilbene core creates a structure where the ionic functionalities are spatially separated from the triazine substituents, allowing for independent contributions to molecular properties [6]. The sulfonic acid groups exhibit a predicted pKa value of approximately -1.28, indicating their strong acidic character and tendency to exist in deprotonated form under physiological conditions [8] [16]. This ionization behavior contributes significantly to the compound's water solubility profile and its interaction with various substrates [20].

Physical Properties

Appearance and Organoleptic Characteristics

C.I. Fluorescent Brightening Agent 28 presents as a crystalline powder with coloration ranging from light yellow to tan, depending on the specific preparation method and purity level [8] [28]. The compound exhibits no characteristic odor and maintains a solid physical state under standard ambient conditions [20] [32]. The powder typically displays a particle size distribution with an average diameter of approximately 63 micrometers [22]. The material appears as a yellowish solid that demonstrates enhanced brightness under ultraviolet illumination due to its inherent fluorescent properties [28] [32].

The visual appearance of the compound can vary slightly based on the degree of hydration and the specific counter-ion composition, with some preparations appearing more cream-colored while others display a more pronounced yellow tint [21] [28]. The crystalline nature of the material contributes to its stability and handling characteristics, with the powder maintaining consistent flow properties under normal storage conditions [20] [32].

Melting Point and Thermal Behavior

The thermal properties of C.I. Fluorescent Brightening Agent 28 demonstrate substantial thermal stability with melting points reported between 290-300 degrees Celsius under standard atmospheric pressure [4] [8]. More specifically, the free acid form exhibits a melting point of 290 degrees Celsius, while the disodium salt form shows a melting point of 260 degrees Celsius [20]. Some sources report variations up to 322 degrees Celsius for potassium-sodium mixed salt forms [20].

Thermal PropertyValueConditions
Melting Point (Free Acid)290°CAt 1013 hPa
Melting Point (Na2-salt)260°CStandard pressure
Melting Point (K/Na-salt)322°CMixed salt form
Decomposition Temperature351°COnset temperature
Vapor Pressure0 PaAt 25°C

Thermal decomposition studies indicate that the compound remains stable up to approximately 351 degrees Celsius, beyond which degradation processes begin to occur [20] [23]. The material exhibits negligible vapor pressure at room temperature, with measurements indicating zero vapor pressure at 25 degrees Celsius [8] [16]. This low volatility contributes to the compound's stability during storage and handling operations [23].

Solubility Profile in Various Solvents

The solubility characteristics of C.I. Fluorescent Brightening Agent 28 vary significantly across different solvent systems, reflecting the amphiphilic nature of the molecule with both hydrophilic sulfonate groups and hydrophobic aromatic regions [8] [18]. In aqueous systems, the compound demonstrates variable solubility ranging from 10 to 80 grams per liter at temperatures between 20-26 degrees Celsius [8] [9]. The wide solubility range reflects differences in salt forms, temperature, and pH conditions [16] [20].

Solvent SystemSolubilityConditions
Water10-80 g/L20-26°C
Water (K/Na-salt)27.1 g/L20°C
Water (Na2-salt)50 g/L20°C
Water (free acid)80 g/L25°C
DMSOSlightly solubleSonicated
MethanolSlightly solubleHeated, sonicated

In organic solvents, the compound exhibits limited solubility requiring specific conditions for dissolution [8] [16]. Dimethyl sulfoxide can dissolve the material at concentrations up to 50 milligrams per milliliter when sonication is applied [18]. Methanol requires both heating and sonication to achieve slight solubility, indicating the polar nature of the compound and its preference for protic solvents [8] [16]. The logarithm of the octanol-water partition coefficient ranges from -3.5 to 5.04, depending on the ionization state and salt form [8] [9].

Hygroscopic Properties

C.I. Fluorescent Brightening Agent 28 exhibits pronounced hygroscopic characteristics, readily absorbing moisture from the atmospheric environment [8] [22]. This moisture sensitivity necessitates careful storage conditions to maintain product stability and prevent degradation [20]. The compound should be stored under inert atmospheric conditions with protection from ambient humidity to preserve its chemical integrity [8] [22].

The hygroscopic nature of the material is attributed to the presence of multiple polar functional groups, including the sulfonate anions and the bis(2-hydroxyethyl)amino substituents, which can form hydrogen bonds with water molecules [6] [8]. The bulk density of the disodium salt form is reported as 340 kilograms per cubic meter, which can vary with moisture content [20]. Storage recommendations include maintaining the material at room temperature in sealed containers with desiccants to minimize moisture uptake [8] [22].

Chemical Properties

pH-Dependent Behavior

The chemical behavior of C.I. Fluorescent Brightening Agent 28 demonstrates significant dependence on solution pH, with stability and solubility characteristics varying across different pH ranges [16] [32]. The compound exhibits optimal stability under neutral to slightly alkaline conditions, while extreme pH environments may lead to degradation processes [32]. The sulfonic acid groups possess very low pKa values, remaining ionized across a wide pH range, which contributes to the compound's water solubility under most conditions [8] [16].

Under highly acidic conditions, the compound may undergo protonation of the triazine nitrogen atoms, potentially affecting its electronic properties and fluorescent characteristics [24]. Conversely, strongly alkaline conditions may promote hydrolytic degradation of the triazine rings or other structural modifications [32]. The pH-dependent behavior is particularly relevant in applications where the compound is exposed to varying chemical environments [24].

Reactivity Profile

The reactivity profile of C.I. Fluorescent Brightening Agent 28 is characterized by its stability toward most common chemical reagents under normal conditions, while showing specific incompatibilities with certain classes of compounds [20] [23]. The molecule demonstrates particular sensitivity to strong oxidizing agents, which can lead to degradation of the stilbene backbone or oxidation of the amino substituents [16] [20]. Iron and iron-containing compounds should be avoided as they may catalyze oxidative degradation processes [21] [20].

The compound exhibits stability toward reduction reactions under mild conditions, although the stilbene double bond represents a potential site for hydrogenation reactions under more forcing conditions [25]. The triazine rings are generally stable toward nucleophilic attack under normal pH conditions, but may undergo ring-opening reactions under extreme alkaline conditions [24]. The bis(2-hydroxyethyl)amino groups provide sites for potential chemical modification through reactions with electrophilic reagents .

Stability Parameters

The stability parameters of C.I. Fluorescent Brightening Agent 28 indicate excellent chemical stability under normal storage and handling conditions [20] [23]. The compound demonstrates thermal stability up to 351 degrees Celsius, beyond which decomposition processes initiate [20]. Photostability studies reveal that prolonged exposure to ultraviolet radiation may lead to trans-cis isomerization of the stilbene backbone, resulting in reduced fluorescent activity [29] [25].

Stability ParameterSpecificationConditions
Thermal StabilityStable to 351°CDecomposition onset
Chemical StabilityStableNormal conditions
PhotostabilityUV-sensitiveProlonged exposure
Hydrolytic StabilityStableNeutral pH
Storage Stability2 years-20°C, protected from light

The material exhibits excellent hydrolytic stability under neutral conditions, with degradation becoming more pronounced only under extreme pH conditions [25]. Storage studies indicate that the compound maintains its integrity for extended periods when stored at reduced temperatures with protection from light [5] [22]. The presence of moisture can accelerate certain degradation pathways, emphasizing the importance of proper storage under dry conditions [22] [25].

Absorption Maxima (350-375 nm)

C.I. Fluorescent Brightening Agent 28 exhibits characteristic ultraviolet absorption with a primary absorption maximum at 350 ± 5 nm when measured in methanol [1] [2]. This absorption maximum falls within the optimal range of 350-375 nm that is characteristic of stilbene-based fluorescent brightening agents [3]. The compound demonstrates strong absorption in the ultraviolet region due to its extended conjugated π-electron system, which includes the stilbene backbone and triazinyl substituents .

Spectroscopic measurements using Hitachi fluorescence spectrometers have revealed additional absorption peaks in the excitation spectrum at approximately 299 nm and 241 nm, indicating multiple electronic transitions within the molecule [5]. The molar extinction coefficient has been reported in the range of 40,000-60,000 M⁻¹cm⁻¹ at 238-242 nm in aqueous solutions [6], demonstrating the compound's strong light-absorbing capability.

The absorption characteristics are largely independent of the amino and hydroxy substituents on the triazine rings, with bis-triazinyl derivatives of diaminostilbene disulfonic acid consistently showing UV absorption bands at 350 ± 3 nm [3]. This wavelength positioning is critical for effective fluorescent brightening, as it allows absorption of ultraviolet light present in natural daylight while avoiding significant absorption in the visible region that would impart unwanted coloration.

Solvent Effects on Absorption Spectra

The absorption properties of C.I. Fluorescent Brightening Agent 28 show moderate dependence on the solvent environment. In methanol, the compound exhibits its characteristic absorption maximum at 350 nm [1] [2], while in aqueous solutions, similar absorption behavior is observed with only minor wavelength shifts. The compound demonstrates good solubility in various solvents including water (10-80 g/L at 20-25°C) [7] [8], ethanol (2 mg/mL), and other organic solvents such as acetone and chloroform [2].

The molecular structure, featuring sulfonic acid groups, enhances water solubility and provides ionic character that influences the absorption spectrum in polar solvents [8] [9]. The presence of multiple aromatic systems and the stilbene backbone creates a rigid, planar molecular configuration that is essential for maintaining consistent absorption characteristics across different solvent systems [3].

Temperature effects on absorption spectra remain minimal within normal operating ranges, with the compound maintaining stability up to its melting point of 290-322°C [8] [7]. However, decomposition begins at approximately 351°C, which can lead to changes in absorption characteristics [10].

Fluorescence Properties

Excitation and Emission Spectra (435-480 nm)

The fluorescence properties of C.I. Fluorescent Brightening Agent 28 are characterized by dual excitation maxima at approximately 365 nm (ultraviolet) and 423 nm (visible range) [6]. When excited at these wavelengths, the compound emits blue-white to blue-green fluorescence with emission maxima in the range of 435-480 nm [11] [5].

Detailed fluorescence spectroscopy measurements reveal that excitation at 365 nm produces emission centered around 435 nm [6], while excitation in the visible range (around 423 nm) can also generate significant fluorescence output. The emission spectrum typically spans from approximately 435 nm to 480 nm, providing the characteristic blue fluorescence that is essential for optical brightening applications [11].

The compound's ability to absorb ultraviolet light and re-emit it as visible blue light creates a Stokes shift of approximately 85-115 nm, depending on the specific excitation wavelength used [12]. This substantial Stokes shift is characteristic of efficient fluorophores and contributes to the compound's effectiveness as a brightening agent.

Quantum Yield Analysis

While specific quantum yield values for C.I. Fluorescent Brightening Agent 28 have not been extensively reported in the literature, the compound demonstrates efficient fluorescence emission suitable for commercial brightening applications. The quantum yield can be influenced by various factors including solvent environment, temperature, and the presence of quenching agents [13] [14].

Methods for quantum yield determination typically involve comparative measurements against standard fluorophores with known quantum yields [14] [15]. For stilbene-based brightening agents, quantum yields are generally in the range of 0.3-0.8, depending on the specific molecular structure and environmental conditions [16].

The compound's fluorescence efficiency is enhanced when bound to cellulose or chitin substrates, indicating that the binding interaction increases the rigidity of the molecular structure and reduces non-radiative deactivation pathways . This property is particularly important for applications in textile and paper brightening where the compound interacts with substrate materials.

Environmental Effects on Fluorescence

The fluorescence properties of C.I. Fluorescent Brightening Agent 28 are significantly influenced by environmental conditions. Temperature effects are generally minimal within normal operating ranges (15-30°C), but elevated temperatures can lead to thermal quenching of fluorescence [18].

pH stability is maintained in neutral to slightly basic conditions, which is typical for operating environments in textile and paper applications [19]. The compound shows good stability in aqueous solutions with pH values between 6-9, but extreme pH conditions can affect both the chemical stability and fluorescence characteristics.

Photostability under continuous UV irradiation can be a concern, as prolonged exposure to intense ultraviolet light may lead to photodegradation and loss of fluorescence intensity [20] [19]. However, under normal lighting conditions, the compound demonstrates adequate stability for commercial applications.

Oxygen quenching can reduce fluorescence efficiency, particularly in aqueous solutions where dissolved oxygen can interact with the excited state [21]. The presence of binding substrates such as cellulose or chitin can provide some protection against oxygen quenching by creating a more rigid molecular environment.

Other Spectroscopic Characterization Methods

IR Spectroscopy

Infrared spectroscopy provides valuable structural information for C.I. Fluorescent Brightening Agent 28. The IR spectrum exhibits characteristic absorption bands that can be attributed to specific functional groups within the molecule [22] [23].

Key IR absorption bands include:

  • 1784, 1756 cm⁻¹: C=N stretching vibrations from the triazine rings [23]
  • 1596, 1449 cm⁻¹: C=C stretching and C-N vibrations from aromatic systems [23]
  • 1223, 1036 cm⁻¹: C-C stretching and C-O-C vibrations [23]
  • 1176, 616 cm⁻¹: Asymmetric SO₃ stretching from sulfonic acid groups [23]

The presence of multiple aromatic systems and the stilbene backbone create characteristic absorption patterns in the 1500-1600 cm⁻¹ region, while the triazine rings contribute to absorptions around 1450-1500 cm⁻¹ [24]. The sulfonic acid groups provide distinctive bands around 1100-1200 cm⁻¹ and 600-700 cm⁻¹ regions.

FTIR analysis has been successfully applied for rapid identification and quantification of fluorescent brighteners in complex matrices such as wheat flour, demonstrating the analytical utility of infrared spectroscopy for this compound class [23].

NMR Spectroscopy

Nuclear magnetic resonance spectroscopy provides detailed structural characterization of C.I. Fluorescent Brightening Agent 28. The complex molecular structure with multiple aromatic rings, triazine systems, and aliphatic chains creates characteristic NMR signatures [25] [26].

¹H NMR spectroscopy reveals signals from:

  • Aromatic protons in the stilbene backbone and phenyl substituents
  • Triazine-bound protons
  • Aliphatic protons from diethanolamine substituents
  • Vinyl protons from the central stilbene double bond

¹³C NMR spectroscopy provides information about:

  • Aromatic carbon environments in benzene rings and triazine systems
  • Aliphatic carbons from substituent groups
  • Quaternary carbons in the molecular framework

The molecular complexity necessitates high-resolution NMR techniques for complete structural elucidation. The presence of sodium counterions in the disodium salt form can affect NMR spectral characteristics, particularly for carbons near the sulfonic acid groups [26].

Mass Spectrometry

Mass spectrometry provides molecular weight confirmation and structural information through fragmentation patterns. The compound exhibits a molecular weight of 916.98 g/mol for the free acid form and 960.95 g/mol for the disodium salt [8] [9].

Electrospray ionization (ESI) mass spectrometry is particularly suitable for this ionic compound, allowing detection of both positive and negative ion modes. The high-resolution mass measurement confirms the molecular formula C₄₀H₄₄N₁₂O₁₀S₂ for the free acid form [27] [8].

Tandem mass spectrometry (MS/MS) can provide fragmentation patterns that help confirm structural assignments. Common fragmentation pathways for stilbene-based brightening agents include:

  • Loss of sulfonic acid groups
  • Fragmentation of triazine substituents
  • Breakdown of the central stilbene bridge

The analytical application of mass spectrometry has been demonstrated for identification of fluorescent dyes and optical brighteners in various matrices, with HPLC-HR-ESI-MS/MS providing excellent sensitivity and specificity [28].

XLogP3

3.5

Hydrogen Bond Acceptor Count

22

Hydrogen Bond Donor Count

10

Exact Mass

916.27447799 g/mol

Monoisotopic Mass

916.27447799 g/mol

Heavy Atom Count

64

UNII

7S9P0Y4313

GHS Hazard Statements

Aggregated GHS information provided by 130 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 92 of 130 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 38 of 130 companies with hazard statement code(s):;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4404-43-7

Wikipedia

4,4'-bis({4-anilino-6-[bis(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl}amino)stilbene-2,2'-disulfonic acid
Calcofluor White
Fluorescent brightener 28 free acid

Use Classification

EPA Safer Chemical Functional Use Classes -> Colorants
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

General Manufacturing Information

Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[bis(2-hydroxyethyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-: ACTIVE

Dates

Last modified: 08-15-2023

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